1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
Description
This compound is a heterocyclic derivative featuring a triazolo-thiazole core fused with substituted phenyl and piperidin-4-ol moieties. Its molecular formula is C₁₉H₂₀ClN₅O₂S, with an average molecular weight of 417.92 g/mol and a monoisotopic mass of 417.0993 Da. The structure includes a 2-chlorophenyl group, a 6-hydroxy-2-methyl-triazolo-thiazole ring, and a piperidin-4-ol group, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(12-4-2-3-5-13(12)18)21-8-6-11(23)7-9-21/h2-5,11,14,23-24H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWACPIUTAGLZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, analgesic, and anticancer activities, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- A piperidine ring which is known for its role in many pharmacologically active compounds.
- A triazole moiety that contributes to its biological activity.
- A thiazole derivative which is often associated with antimicrobial and anticancer properties.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of triazoles and thiazoles exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to the target compound were shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation.
In a carrageenan-induced paw edema model in rats, these compounds significantly reduced inflammation compared to control groups, indicating their potential as anti-inflammatory agents.
Analgesic Activity
The analgesic effects of the compound were evaluated through various pain models. The results indicated that it could effectively reduce pain responses comparable to traditional analgesics like indomethacin. The mechanism appears to involve modulation of pain pathways through inhibition of inflammatory mediators.
Anticancer Activity
The anticancer potential of the compound has been investigated through several in vitro studies against various cancer cell lines. Notably:
- The compound showed cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating significant potency.
These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Triazole and Thiazole Rings : Known for their roles in bioactivity; substitutions on these rings can alter potency.
- Hydroxymethyl Group : May contribute to hydrogen bonding interactions with biological targets.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study involving a series of triazole derivatives showed marked improvement in inflammatory conditions when administered alongside standard treatments.
- Another investigation into thiazole derivatives revealed their potential as adjunct therapies in cancer treatment protocols.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of this compound is primarily characterized by its anticonvulsant , anticancer , and antimicrobial activities, which can be attributed to the functional groups present in its structure.
Anticonvulsant Activity
Research indicates that compounds containing triazole and thiazole rings demonstrate significant anticonvulsant properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various seizure models. The structural similarity of 1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol to these derivatives suggests that it may also exhibit similar properties. In studies involving related compounds, some have demonstrated median effective doses (ED50) as low as 18.4 mg/kg in electroshock seizure tests .
Anticancer Activity
The anticancer potential of the compound is supported by findings from studies on thiazole and triazole derivatives. These derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The antiproliferative activity was notable in compounds with electron-withdrawing groups like chlorine on the phenyl ring, which enhanced their efficacy against tumor cells . The specific structure of this compound may similarly influence its anticancer activity.
Antimicrobial Activity
The antimicrobial properties of triazole-containing compounds have been well-documented. For example, triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety in this compound could enhance its antimicrobial spectrum . Studies have reported significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of compounds like this compound. Key factors influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substituent | Enhances potency against cancer cells |
| Hydroxyl Group | May improve solubility and bioavailability |
| Triazole Ring | Contributes to anticonvulsant properties |
| Thiazole Moiety | Enhances antimicrobial efficacy |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Anticonvulsant Efficacy : A study demonstrated that triazole derivatives provided significant protection in animal models against seizures induced by pentylenetetrazole (PTZ), suggesting potential for clinical application in epilepsy management .
- Anticancer Trials : Clinical trials involving thiazole-based drugs have shown promising results in reducing tumor size in patients with advanced breast cancer. The structural modifications akin to those found in this compound could lead to similar outcomes if pursued further .
- Antimicrobial Studies : Research on related triazole compounds has indicated high effectiveness against drug-resistant bacterial strains. This positions this compound as a potential candidate for further exploration in antibiotic development .
Comparison with Similar Compounds
Key Observations :
Aromatic Substitution : The target compound’s 2-chlorophenyl group contrasts with the 3-chlorophenyl in analogs. This positional isomerism may alter steric interactions with target proteins .
Triazolo-Thiazole Substituents : The target’s 6-hydroxy group differs from the 6-ethoxy/methoxy groups in , impacting solubility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bond Donors/Acceptors: Target: 3 donors (OH, NH), 6 acceptors. : 2 donors (OH), 9 acceptors (due to ethoxy/methoxy). : 1 donor (OH), 7 acceptors.
- Lipophilicity (LogP) :
Inferred Pharmacological Implications
- Target Selectivity : The 2-chlorophenyl group in the target may confer selectivity for receptors sensitive to ortho-substituted aromatics (e.g., serotonin or dopamine receptors) .
- Metabolic Stability : The 6-hydroxy group in the target could render it more susceptible to glucuronidation than the ethoxy/methoxy-protected analogs in .
- Piperazinyl vs. Piperidinyl : Piperazinyl analogs () may exhibit stronger binding to targets requiring cationic interactions (e.g., ion channels), whereas the piperidin-4-ol in the target may favor hydrogen-bond-mediated interactions .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A validated approach includes:
Intermediate Preparation : Reacting substituted triazole-thiols with chlorinated acetamides or esters under basic conditions (e.g., K₂CO₃/acetone) to form thioether linkages .
Cyclization : Using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C to promote heterocyclic ring closure .
Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid to isolate pure products.
Critical Parameters :
-
Temperature control (70–80°C) to avoid side reactions.
-
Solvent choice (PEG-400 enhances reaction homogeneity) .
- Data Table : Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Intermediate Formation | Ethyl chloroacetate, K₂CO₃, acetone | 65–75 | |
| Cyclization | Bleaching Earth Clay, PEG-400, 70–80°C | 80–85 |
Q. How is structural characterization performed for this compound and its analogs?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200–3400 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
- ¹H NMR : Key signals include:
- Piperidin-4-ol protons: δ 1.5–2.5 ppm (multiplet).
- Aromatic protons (2-chlorophenyl): δ 7.2–7.8 ppm .
- LC-MS/HPLC : Validates molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization of novel analogs?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:
Tautomer Analysis : Use temperature-dependent NMR (e.g., DMSO-d₆ at 25°C vs. 60°C) to identify equilibrium states .
Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational modes for triazole-thiazole systems .
X-ray Crystallography : Resolve ambiguity by determining crystal structures of intermediates .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer : Focus on modifying the triazolo-thiazole core and chlorophenyl substituents:
Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position to enhance metabolic stability .
Salt Formation : Synthesize inorganic salts (e.g., Na⁺, K⁺) to improve solubility, as demonstrated for similar triazolo-thiadiazines .
Q. Docking Workflow :
- Ligand Preparation : Minimize the compound’s energy using Gaussian08.
- Grid Generation : Focus on the heme-binding pocket (AutoDock Vina).
- Pose Validation : Compare binding scores (ΔG) with known inhibitors (e.g., fluconazole) .
ADME Prediction : Use SwissADME to optimize logP (<3) and H-bond donors (<5) for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
